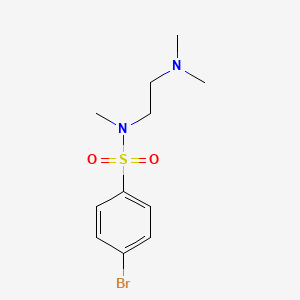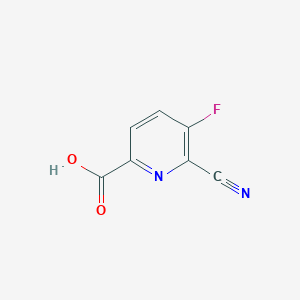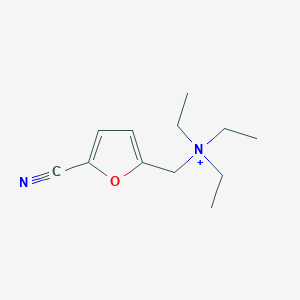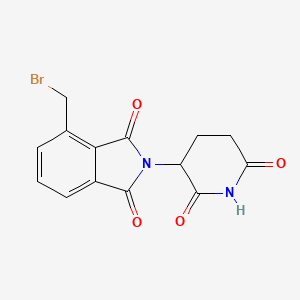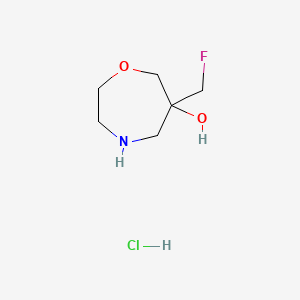
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride is a fluorinated organic compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a fluoromethyl group attached to the oxazepane ring, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)-1,4-oxazepan-6-ol typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic or basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as fluoroiodomethane or fluoromethyl sulfonium ylides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various fluorinated oxazepane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target proteins. The oxazepane ring structure contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Fluoromethyl Ketones: These compounds share the fluoromethyl group but differ in their core structures and reactivity.
Fluorinated Oxazepanes: Similar in structure but may vary in the position and type of fluorine substitution.
Fluoromethyl Aryl Ethers: These compounds have a different core structure but exhibit similar fluorine-related properties.
Uniqueness
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride is unique due to its specific combination of the oxazepane ring and the fluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H13ClFNO2 |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
6-(fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-5H2;1H |
InChI Key |
SERLMWWCUCIIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)(CF)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


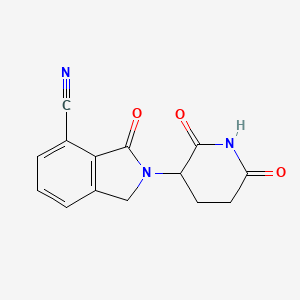
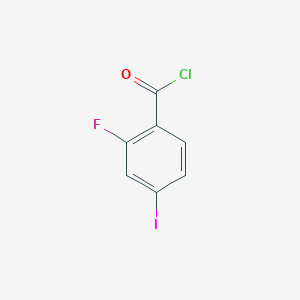
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)


![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
